4,5-Dichloro-3-nitroquinoline
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Overview
Description
4,5-Dichloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a nitro group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-nitroquinoline typically involves the nitration of 4,5-dichloroquinoline. One common method includes the reaction of 4,5-dichloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dichloro-3-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
4,5-Dichloro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-nitroquinoline largely depends on its application. In medicinal chemistry, for instance, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline:
4,7-Dichloroquinoline: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Uniqueness
4,5-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H4Cl2N2O2 |
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Molecular Weight |
243.04 g/mol |
IUPAC Name |
4,5-dichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-2-1-3-6-8(5)9(11)7(4-12-6)13(14)15/h1-4H |
InChI Key |
WTWXPHUIJJLRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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